Sarcosine hydrochloride
Overview
Description
Sarcosine hydrochloride (C3H8ClNO2) is an amino acid intermediate in the metabolism of choline . It is naturally found in muscles and other body tissues . In the laboratory, it may be synthesized from chloroacetic acid and methylamine . Sarcosine is an intermediate in the metabolism of glycine .
Synthesis Analysis
Sarcosine can be synthesized from chloroacetic acid and methylamine . The reaction conditions involve these two reactants and sodium hydrogencarbonate in water for 0.5 hours. Then, hydrogen chloride is added in water at pH=2 at 35°C for 24 hours .
Molecular Structure Analysis
This compound crystallizes in the monoclinic space group P21 with two molecules per unit cell of dimensions a = 9.00, b = 5.93, c = 5.41 Å, and β = 96.0° . The structure has been solved by the heavy-atom method, using intensities estimated visually from X-ray photographs .
Chemical Reactions Analysis
Sarcosine reduces the chemical corrosion of the Cu film surface by adsorption on Cu oxides, which affects the main complexation reaction .
Scientific Research Applications
Crystal Structure Analysis
Sarcosine hydrochloride exhibits a unique crystal and molecular structure, valuable in understanding molecular interactions. Bhattacharyya and Saha (1978) detailed its crystallization in a monoclinic space group, noting that sarcosine molecules are planar and held together by hydrogen bonds and van der Waals forces, crucial for the study of molecular interactions and drug design (Bhattacharyya & Saha, 1978).
Metabolism and Biological Formation
Sarcosine plays a role in metabolic processes. Horner and Mackenzie (1950) found it to be a metabolite in rats, highlighting its biological significance and potential applications in studying metabolic pathways (Horner & Mackenzie, 1950).
Protolysis Kinetics in Amino Acids
Sheinblatt (1962) explored this compound's role in protolysis kinetics of amino acids. Understanding these kinetics is vital for biochemistry and pharmaceutical applications, especially in drug development and enzyme catalysis (Sheinblatt, 1962).
Prostate Cancer Marker
Sarcosine's potential as a prostate cancer biomarker was investigated by Cavaliere et al. (2011), who developed a method for its quantification in urine. This research is crucial for early diagnosis and treatment of prostate cancer (Cavaliere et al., 2011).
Photobioelectrochemical Sensing
Riedel et al. (2013) reported a photobioelectrochemical sensor for sarcosine detection, which is significant for developing sensitive diagnostic tools (Riedel et al., 2013).
Neuropharmacological Studies
Sarcosine's role as a glycine transport inhibitor and its agonistic effects on glycine receptors were examined by Zhang, Lyons-Warren, and Thio (2009). Such studies contribute to our understanding of neurotransmitter systems and mental health treatment (Zhang et al., 2009).
Metabolomic Analysis in Prostate Cancer
Wu et al. (2011) validated sarcosine's diagnostic value in prostate cancer through a metabolomic approach. This research provides insight into biomarkers and personalized medicine (Wu et al., 2011).
Molecular Imprinting for Preconcentration
A study by Ramezani et al. (2021) involved using molecularly imprinted polymer for sarcosine preconcentration. This technique is vital for enhancing analytical methods in clinical diagnostics (Ramezani et al., 2021).
NMDA Receptor Co-agonism
Zhang, Hyrc, and Thio (2009) explored sarcosine as an NMDA receptor co-agonist, providing insights relevant to neurological disorders and pharmacological interventions (Zhang et al., 2009).
Electrochemiluminescence in Prostate Cancer Diagnosis
Valenti et al. (2015) developed an approach combining electrochemiluminescence and supramolecular chemistry for sarcosine detection in prostate cancer diagnosis, demonstrating the integration of chemistry and technology in medical diagnostics (Valenti et al., 2015).
Paper-Based Sarcosine Assay
Masumoto et al. (2021) reported a paper-based colorimetric assay for sarcosine, contributing to the development of simple and accessible diagnostic tools (Masumoto et al., 2021).
Influence on Prefrontal Cortex in Schizophrenia
Strzelecki et al. (2015) studied the impact of sarcosine on the prefrontal cortex in schizophrenia patients, advancing our understanding of schizophrenia treatment (Strzelecki et al., 2015).
Prostate Cancer Biosensors
Yang et al. (2018) discussed the development of a Pt@ZIF8 modified electrode for sarcosine detection, showcasing the integration of nanotechnology in cancer diagnostics (Yang et al., 2018).
AMPA Receptor Activation in Depression
Chen et al. (2015) explored sarcosine's role in AMPA receptor activation, contributing to antidepressant research (Chen et al., 2015).
Systematic Review in Schizophrenia Treatment
Chang et al. (2020) performed a systematic review on sarcosine's efficacy in schizophrenia, highlighting its potential in psychiatric treatment (Chang et al., 2020).
Seizure Models and Neurological Effects
Socała et al. (2010) investigated sarcosine in mouse seizure models, offering insights into its neurological effects and potential therapeutic applications (Socała et al., 2010).
LC-MS for Prostate Cancer Biomarkers
Chen et al. (2014) developed a method for sarcosine detection using LC-MS, important for precise diagnostic techniques in cancer research (Chen et al., 2014).
Fermentative Production in Biotechnology
Mindt et al. (2019) showcased the fermentative production of N-alkylated glycine derivatives, such as sarcosine, using Corynebacterium glutamicum, demonstrating applications in biotechnology and drug development (Mindt et al., 2019).
Molecular Dynamics in Protein Stabilization
Kumar and Kishore (2013) used molecular dynamics simulations to study sarcosine's effect on water and urea, implications in protein stabilization, providing insights into the molecular mechanisms of osmolytes in biological systems (Kumar & Kishore, 2013).
PET Imaging in Prostate Cancer
Piert et al. (2017) evaluated 11C-Sarcosine as a PET imaging probe for prostate cancer, showing its potential in non-invasive cancer diagnostics (Piert et al., 2017).
Mechanism of Action
Target of Action
Sarcosine hydrochloride primarily targets the Glycine Transporter 1 (GlyT1) . GlyT1 is responsible for the uptake of glycine and D-serine into cells . By inhibiting this transporter, this compound increases the levels of glycine and D-serine in the body .
Mode of Action
This compound acts by inhibiting the GlyT1 transporter . This inhibition prevents the uptake of glycine and D-serine into cells, thereby increasing their levels in the body . The increased levels of these amino acids enhance their effects .
Biochemical Pathways
This compound affects the metabolism of choline to glycine . It is an intermediate and byproduct in glycine synthesis and degradation . This compound is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine .
Pharmacokinetics
It is known that this compound is rapidly degraded to glycine , which plays a significant role in various physiological processes as a prime metabolic source of components of living cells such as glutathione, creatine, purines, and serine .
Result of Action
The inhibition of GlyT1 by this compound leads to increased levels of glycine and D-serine in the body . This increase enhances the effects of these amino acids . This compound has been shown to alleviate symptoms of depression and schizophrenia, and improve cognition .
Safety and Hazards
When handling Sarcosine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended . People should be kept away from and upwind of spill/leak .
Relevant Papers
One relevant paper titled “Colorimetric paper-based sarcosine assay with improved sensitivity” reports on a simple paper-based bienzymatic colorimetric assay for sarcosine as an important urinary biomarker of prostate cancer . All required assay reagents are pre-deposited on hydrophilic filter paper spots surrounded by a hydrophobic barrier .
Biochemical Analysis
Biochemical Properties
Sarcosine hydrochloride plays a significant role in biochemical reactions, particularly in the metabolism of glycine and choline. It is an intermediate and byproduct in the synthesis and degradation of glycine. The enzyme sarcosine dehydrogenase metabolizes this compound to glycine, while glycine-N-methyl transferase generates this compound from glycine . This compound interacts with various biomolecules, including enzymes and proteins, to facilitate these metabolic processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate macroautophagy in cultured cells, suggesting a role in improved proteostasis . Additionally, this compound has been implicated in the progression of prostate cancer, where it stimulates cell proliferation and invasion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific biomolecules. It acts as a glycine transporter inhibitor, enhancing the levels of glycine and subsequently potentiating N-methyl-D-aspartate (NMDA) receptors . This modulation of NMDA receptors is proposed to produce therapeutic effects in conditions such as schizophrenia . This compound also influences oxidative stress, mitochondrial dysfunction, and neuroinflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is rapidly degraded to glycine by the enzyme sarcosine dehydrogenase . Long-term studies have shown that this compound can influence cellular function, including the activation of macroautophagy and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on schizophrenia, this compound was administered at doses of 300 and 600 mg/kg, which ameliorated oxidative and nitrosative stress, mitochondrial dysfunction, and neuroinflammation . High doses may lead to adverse effects, and the optimal dosage needs to be carefully determined based on the specific application .
Metabolic Pathways
This compound is involved in the metabolic pathways of glycine and choline. It is metabolized to glycine by sarcosine dehydrogenase and generated from glycine by glycine-N-methyl transferase . These metabolic pathways are crucial for various physiological processes, including the synthesis of glutathione, creatine, purines, and serine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is a substrate of proton-coupled amino acid transporters, which are overexpressed in certain tissues and tumors . This transport mechanism facilitates the localization and accumulation of this compound in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and mitochondria, where it participates in metabolic processes . The specific localization of this compound can affect its activity and function within the cell.
properties
IUPAC Name |
2-(methylamino)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIFIROCHIWAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107-97-1 (Parent) | |
Record name | Sarcosine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5060930 | |
Record name | Sarcosine hydrochloride | |
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Molecular Weight |
125.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Sarcosine hydrochloride | |
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CAS RN |
637-96-7 | |
Record name | Glycine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sarcosine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sarcosine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sarcosine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.283 | |
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Record name | SARCOSINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50V8R1ZE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sarcosine hydrochloride behave in acidic solutions?
A1: NMR studies reveal that the mean lifetime of the amino group in this compound decreases as the concentration of this compound and its ester increase in acidic aqueous solutions []. This suggests a first-order dependence of the reaction rate on the concentration of these species. Additionally, the reaction rate is significantly influenced by the acidity of the solution, exhibiting a strong dependence on the inverse of hydrogen ion concentration (1/aH+) in highly acidic environments. This dependence diminishes as the solution becomes less acidic [].
Q2: What is the mechanism behind this pH-dependent behavior in acidic solutions?
A2: The observed behavior is attributed to proton exchange between the amino acid (or its ester) and a water molecule hydrogen-bonded to the amino group []. This exchange involves a two-step mechanism:
Q3: Are there any supramolecular applications of this compound?
A3: Yes, the interaction between this compound (Sarc) and the tetraphosphonate cavitand (Tiiii) receptor holds promise for applications like prostate cancer diagnostics [, ]. Researchers have successfully utilized Tiiii, immobilized on magnetic micro-beads, to selectively capture this compound from complex matrices like urine []. This capture mechanism exploits the host-guest chemistry between Tiiii and this compound. By adjusting the pH, sarcosine can be released from the Tiiii receptor, allowing for its detection via electrochemiluminescence (ECL) []. This approach offers a potential pathway for developing sensitive and cost-effective diagnostic tools for prostate cancer.
Q4: What insights do we have about the structure of this compound?
A4: Although a detailed spectroscopic characterization is not provided within the provided papers, the crystal and molecular structure of this compound have been previously determined []. This information serves as a foundation for understanding its interactions and properties.
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